molecular formula C9H11ClFNO2S B1403661 3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride CAS No. 1820706-39-5

3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride

Cat. No.: B1403661
CAS No.: 1820706-39-5
M. Wt: 251.71 g/mol
InChI Key: BOVQSLCUEFZEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride (CAS 1820706-39-5) is a high-purity chemical building block of significant interest in pharmaceutical and organic synthesis research. This specialty compound, with a molecular weight of 251.71 and the formula C 9 H 11 ClFNO 2 S, features a sulfonyl group bridging a fluorophenyl ring and an azetidine moiety, making it a versatile scaffold for constructing more complex molecules . Its primary research value lies in the exploration of structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors and receptor modulators where the sulfonyl group can act as a key pharmacophore. The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, is increasingly valued in medicinal chemistry for its contribution to molecular geometry and metabolic stability, while the 4-fluorophenyl sulfone group can be utilized to fine-tune the compound's electronic properties and binding affinity. As a salt, the hydrochloride form offers enhanced stability and solubility for handling in various experimental protocols. This reagent is intended for use by qualified researchers in the synthesis of candidate molecules for drug discovery projects, including those targeting central nervous system (CNS) disorders and other therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets (SDS) for azetidine hydrochloride derivatives prior to handling, as compounds in this class may cause skin and eye irritation and require specific storage conditions, often involving cold-chain transportation .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S.ClH/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVQSLCUEFZEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820706-39-5
Record name Azetidine, 3-[(4-fluorophenyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820706-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Scientific Research Applications

3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride has several notable applications in scientific research:

  • Medicinal Chemistry :
    • Investigated for its potential as a building block in the synthesis of fluorinated pharmaceuticals. The presence of the sulfonyl group enhances its reactivity and ability to form complex molecules that may exhibit therapeutic effects.
  • Drug Discovery :
    • Explored for its role in developing new drugs targeting various diseases, including cancer and bacterial infections. Its unique chemical structure allows for modifications that can lead to improved efficacy and selectivity.
  • Biological Activity :
    • Preliminary studies suggest that this compound may possess significant biological activities, including anticancer and antibacterial properties. For instance, related compounds have shown promising results in inducing apoptosis in leukemia cells at low concentrations.

Case Studies

  • Antitumor Effects :
    A study demonstrated that a related azetidine derivative significantly induced apoptosis in human leukemia cells at concentrations as low as 5 µM, indicating potential for developing new anticancer therapies based on this scaffold.
  • Antifungal Properties :
    Research involving sulfonamide derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced antifungal activity compared to non-fluorinated counterparts, supporting the hypothesis that fluorination increases biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

Halogen-Substituted Phenyl Derivatives
  • 3-(4-Chlorophenyl)azetidine Hydrochloride Molecular Formula: C₉H₁₀ClN·HCl Molecular Weight: ~203.91 g/mol Key Differences: Chlorine replaces fluorine; lacks the sulfonyl group. Implications: Reduced molecular weight and polarity compared to the target compound. Potential applications in serotonin reuptake inhibition (SSRIs), though specific activity data are unavailable .
  • 3-(4-Fluorophenyl)azetidine Hydrochloride

    • Molecular Formula: C₉H₁₀FN·HCl
    • Molecular Weight: 187.46 g/mol
    • Key Differences: Absence of the sulfonyl group simplifies the structure.
    • Implications: Lower solubility and stability compared to sulfonyl-containing analogs, limiting utility in drug development .
Sulfonyl-Containing Analogs
  • [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine Hydrochloride Molecular Formula: C₉H₁₃ClFNO₂S Molecular Weight: 253.72 g/mol Key Differences: Ethanesulfonyl group on a fluorophenyl ring; methanamine replaces azetidine. Implications: The sulfonyl group enhances reactivity, but the linear structure may reduce ring strain effects seen in azetidine derivatives .

Functional Group Variations

Phenoxy vs. Sulfonyl Linkages
  • 3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride Molecular Formula: C₁₀H₁₂FNO·HCl Molecular Weight: 217.67 g/mol Key Differences: Phenoxy-methyl group instead of sulfonyl-phenyl.
  • 3-(4-Chlorophenoxy)azetidine Hydrochloride Molecular Formula: C₁₀H₁₃Cl₂NO₂ Molecular Weight: ~258.13 g/mol Key Differences: Chlorophenoxy substitution; safety data highlight stringent handling requirements due to toxicity risks .
Alkyl and Ether Substituents
  • 3-(Methoxymethyl)azetidine Hydrochloride Molecular Formula: C₅H₁₂ClNO Molecular Weight: 137.61 g/mol Key Differences: Methoxymethyl group introduces ether functionality. Implications: Lower steric hindrance and molecular complexity, suitable for probing azetidine’s conformational flexibility .

Impact of Sulfonyl Group

The sulfonyl group in 3-[(4-fluorophenyl)sulfonyl]azetidine hydrochloride significantly increases polarity and molecular weight (~250 g/mol) compared to non-sulfonyl analogs like 3-(4-fluorophenyl)azetidine hydrochloride (~187 g/mol) . This enhances crystallinity, simplifying purification—a critical advantage noted in the synthesis of bicalutamide precursors .

Enantiomeric Purity

The target compound’s synthesis method preserves enantiomeric purity, a feature critical for pharmaceutical efficacy. In contrast, analogs like 3-(4-bromo-2,5-dimethoxyphenyl)azetidine hydrochloride () may require additional chiral resolution steps, complicating production .

Data Table: Comparative Overview

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
3-[(4-Fluorophenyl)sulfonyl]azetidine HCl 4-Fluorophenyl sulfonyl ~250.53 Crystalline, drug synthesis intermediate
3-(4-Chlorophenyl)azetidine HCl 4-Chlorophenyl ~203.91 Potential SSRI applications
3-((4-Fluorophenoxy)methyl)azetidine HCl 4-Fluorophenoxy methyl 217.67 Research chemical
[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine HCl Ethanesulfonyl fluorophenyl 253.72 High reactivity
3-(Methoxymethyl)azetidine HCl Methoxymethyl 137.61 Conformational studies

Biological Activity

3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves the formation of azetidine rings through various chemical reactions. The introduction of the sulfonyl and fluorophenyl groups is crucial for its biological activity. Common synthetic routes include:

  • Formation of Azetidine Ring : This can be achieved via cyclization reactions involving appropriate precursors.
  • Introduction of Sulfonyl Group : Often accomplished through sulfonylation reactions using sulfonyl chlorides.
  • Fluorination : The incorporation of the fluorophenyl group may involve nucleophilic substitution or aromatic electrophilic substitution.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research has shown that azetidine derivatives exhibit significant antibacterial properties against various strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

A study evaluated the antibacterial efficacy using the agar diffusion method, revealing that compounds with similar structures to this compound displayed notable inhibition zones, indicating strong antibacterial activity .

Anticancer Activity

The compound has also been assessed for its anticancer properties. In vitro studies demonstrated that azetidine derivatives could inhibit cell proliferation and induce apoptosis in cancer cell lines such as:

  • MCF-7 (breast cancer)
  • HepG2 (hepatocellular carcinoma)

The mechanism appears to involve the disruption of cell cycle progression and induction of apoptotic pathways .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites on bacterial enzymes, inhibiting their function.
  • Receptor Binding : The fluorophenyl moiety enhances binding affinity to specific cellular receptors involved in proliferation and survival pathways.
  • Reactive Intermediates : Under physiological conditions, the compound can generate reactive intermediates that participate in biological processes.

Case Studies

Several case studies have illustrated the effectiveness of azetidine derivatives:

  • A study by Kumar et al. (2021) reported significant antibacterial activity against E. coli and S. aureus with derivatives similar to this compound .
  • Another investigation demonstrated that azetidinone derivatives showed moderate inhibitory effects against human coronaviruses, indicating potential antiviral properties .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineInhibition/EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliSignificant inhibition
AnticancerMCF-7 (breast cancer)Induced apoptosis
AnticancerHepG2 (hepatocellular carcinoma)Inhibited proliferation

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via sulfonylation of the azetidine ring. A common approach involves reacting azetidine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like DMF or THF. Post-reaction, the hydrochloride salt is formed by treating the free base with HCl .
  • Optimization : Temperature control (0–25°C) minimizes side reactions, while stoichiometric excess of the sulfonyl chloride ensures complete substitution. Purification via recrystallization or column chromatography enhances purity .

Q. How is the structural integrity and purity of this compound validated in research settings?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the azetidine ring (δ ~3.5–4.5 ppm for N-CH2_2) and 4-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) .
  • HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry verifies molecular weight (theoretical: 263.7 g/mol) and purity (>95%) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the sulfonyl group’s spatial orientation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies are employed to optimize the biological activity of sulfonyl-containing azetidine derivatives?

  • Approach :

  • Substituent Variation : Comparing 4-fluoro with other halogens (e.g., chloro, bromo) or electron-withdrawing groups (e.g., trifluoromethyl) to assess binding affinity changes .
  • Ring Modifications : Replacing azetidine with larger heterocycles (e.g., piperidine) or introducing steric hindrance alters target selectivity .
  • Pharmacophore Modeling : Computational tools identify critical interactions (e.g., hydrogen bonding via sulfonyl oxygen) with enzymes/receptors .

Q. How do molecular docking studies elucidate the interaction mechanisms between this compound and biological targets?

  • Protocol :

  • Target Selection : Focus on enzymes like kinases or GPCRs with known sulfonyl-group interactions.
  • Docking Software : Tools like AutoDock Vina simulate binding poses, highlighting key residues (e.g., lysine or arginine forming hydrogen bonds with the sulfonyl group) .
  • Validation : Compare docking scores with experimental IC50_{50} values to refine predictive models .

Q. How are contradictions in bioactivity data across studies resolved for sulfonyl-azetidine derivatives?

  • Analytical Framework :

  • Assay Standardization : Control variables like buffer pH, temperature, and cell line selection to minimize variability .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher potency in lipophilic environments due to the fluorophenyl group) .
  • Orthogonal Assays : Confirm activity using complementary methods (e.g., SPR for binding kinetics and cell-based assays for functional effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride
Reactant of Route 2
3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.